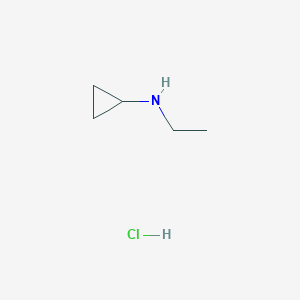![molecular formula C11H7ClN2O2 B1386514 3-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde CAS No. 1086378-94-0](/img/structure/B1386514.png)
3-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde
Overview
Description
Molecular Structure Analysis
The 3-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde molecule contains a total of 24 bond(s). There are 17 non-H bond(s), 13 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 aldehyde(s) (aromatic), 1 ether(s) (aromatic), and 1 Pyrimidine(s) .Physical And Chemical Properties Analysis
This compound has a molecular formula of C11H7ClN2O2 and a molecular weight of 234.64 . The predicted boiling point is 444.1±20.0 °C, and the predicted density is 1.379±0.06 g/cm3 . The predicted pKa is -0.87±0.20 .Scientific Research Applications
3-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde has been studied for its potential applications in scientific research. It has been used to investigate the interactions between proteins, enzymes, and other biomolecules, and to study the effects of different compounds on the biochemical pathways of cells. It has also been used in drug discovery and development, as well as in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde is not yet fully understood, but it is believed to interact with proteins, enzymes, and other biomolecules in a variety of ways. It is thought to bind to certain sites on proteins and enzymes, which can affect their activity and cause a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including proteases, tyrosine kinases, and phosphatases. It has also been found to have an anti-inflammatory effect, as well as an anti-cancer effect. Furthermore, it has been shown to reduce the production of reactive oxygen species, and to inhibit the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
3-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is readily available from chemical suppliers. Additionally, it is relatively stable, and can be stored for long periods of time without significant degradation. However, there are also some limitations to its use in laboratory experiments. It is not very soluble in water, and is prone to hydrolysis in aqueous solutions. Furthermore, it is toxic and should be handled with care.
Future Directions
There are a number of possible future directions for 3-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde. It could be used to develop new therapeutic agents for the treatment of diseases, such as cancer and inflammation. It could also be used to study the interactions between proteins, enzymes, and other biomolecules, and to develop new drugs or drug delivery systems. Additionally, it could be used to investigate the effects of different compounds on the biochemical pathways of cells, and to develop new methods for drug delivery. Finally, it could be used to develop new methods for the detection and diagnosis of diseases.
Properties
IUPAC Name |
3-(2-chloropyrimidin-4-yl)oxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-11-13-5-4-10(14-11)16-9-3-1-2-8(6-9)7-15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMZQCOWTSWLQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC(=NC=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





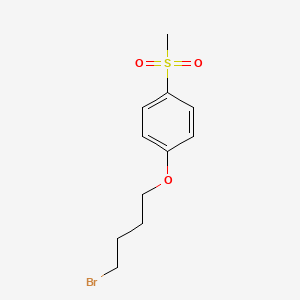
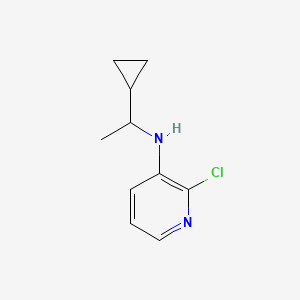


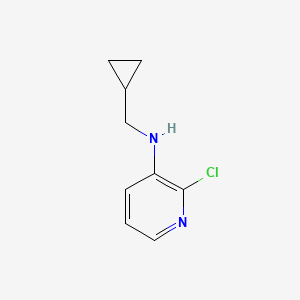
![Methyl 2-{[(4-Methoxybenzyl)amino]methyl}benzoate](/img/structure/B1386446.png)

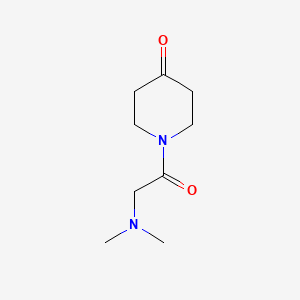

![N-Methyl-N-[(5-nitro-2-furyl)methyl]amine](/img/structure/B1386453.png)
